molecular formula C11H9NOS B14527190 3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate CAS No. 62584-36-5

3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate

Cat. No.: B14527190
CAS No.: 62584-36-5
M. Wt: 203.26 g/mol
InChI Key: LHOSFDMGJNVMIT-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur: R−S−C≡N. This compound is valued for its ability to efficiently access various sulfur-containing functional groups and scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthesis routes exist for thiocyanates. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For example, isopropyl thiocyanate can be prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another approach involves the cyanation of organosulfur compounds. Sulfenyl thiosulfates react with alkali metal cyanides to give thiocyanates with the displacement of sulfite .

Industrial Production Methods

Industrial production of aryl thiocyanates, such as 3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate, often involves the Sandmeyer reaction. This reaction combines copper (I) thiocyanate and diazonium salts to produce the desired thiocyanate . Another method involves thiocyanogenation, which is favored for electron-rich aromatic substrates .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate undergoes various types of chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Conversion to thiols or sulfides.

    Substitution: Replacement of the thiocyanate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, Grignard reagents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenyl thiocyanate
  • Methyl thiocyanate
  • Allyl thiocyanate

Uniqueness

3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate is unique due to its specific structure, which includes a 3-methylphenyl group and a thiocyanate functional group. This combination allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to other thiocyanates .

Properties

CAS No.

62584-36-5

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

[3-(3-methylphenyl)-3-oxoprop-1-enyl] thiocyanate

InChI

InChI=1S/C11H9NOS/c1-9-3-2-4-10(7-9)11(13)5-6-14-8-12/h2-7H,1H3

InChI Key

LHOSFDMGJNVMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CSC#N

Origin of Product

United States

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